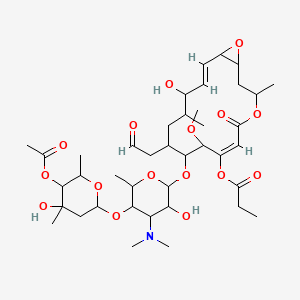
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is a derivative of leucomycin, a macrolide antibiotic, and is characterized by its epoxy and dihydro functionalities, as well as its acetate and propanoate ester groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate typically involves multiple steps, starting from the parent compound leucomycin. The process includes selective reduction, epoxidation, and esterification reactions. Key reagents used in these steps include reducing agents such as sodium borohydride, oxidizing agents like m-chloroperbenzoic acid, and acylating agents such as acetic anhydride and propanoic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated control systems, and high-throughput purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can modify specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.
科学的研究の応用
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide chemistry and reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a lead compound for developing new antibiotics.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound targets the 50S subunit of the ribosome, preventing the elongation of the peptide chain and ultimately leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its epoxy and dihydro functionalities, along with the acetate and propanoate ester groups, make it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
65947-11-7 |
|---|---|
分子式 |
C40H63NO16 |
分子量 |
813.9 g/mol |
IUPAC名 |
[(6E,14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-dien-7-yl] propanoate |
InChI |
InChI=1S/C40H63NO16/c1-11-30(45)55-29-18-31(46)50-21(3)17-28-27(54-28)13-12-26(44)20(2)16-25(14-15-42)36(37(29)49-10)57-39-34(47)33(41(8)9)35(22(4)52-39)56-32-19-40(7,48)38(23(5)51-32)53-24(6)43/h12-13,15,18,20-23,25-28,32-39,44,47-48H,11,14,16-17,19H2,1-10H3/b13-12+,29-18+ |
InChIキー |
GXZIEGAYUIWZED-VPXPGVMISA-N |
異性体SMILES |
CCC(=O)O/C/1=C/C(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
正規SMILES |
CCC(=O)OC1=CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


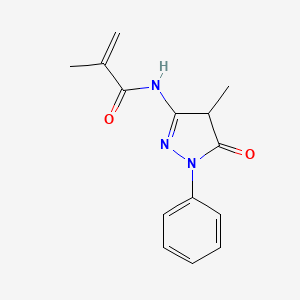

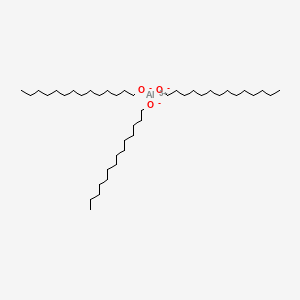
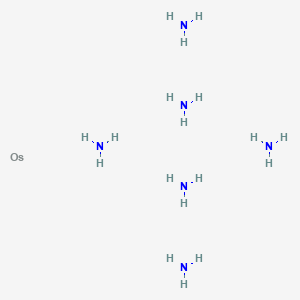
![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
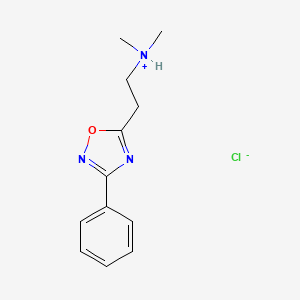



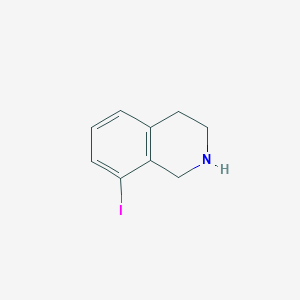
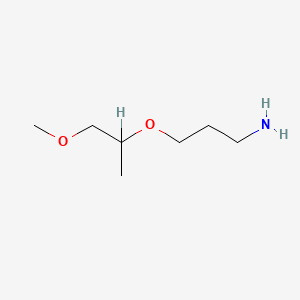
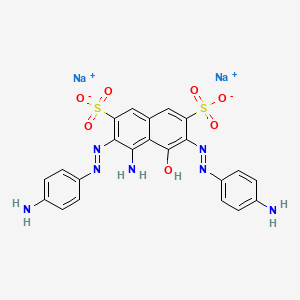

![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
